Fmoc-Met-OH

Catalog No.
S755195
CAS No.
71989-28-1
M.F
C20H21NO4S
M. Wt
371.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Met-OH

CAS Number

71989-28-1

Product Name

Fmoc-Met-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1

InChI Key

BUBGAUHBELNDEW-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Met-OH, also known as Fmoc-L-methionine or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in chemistry and biochemistry for the creation of peptides and proteins.

Role in Solid-Phase Peptide Synthesis

Fmoc-Met-OH functions as a protected amino acid []. This means that the reactive amine group (NH2) of the methionine molecule is masked by a bulky group, the Fmoc (Fluorenylmethoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.

During SPPS, the Fmoc group is selectively removed using a mild acidic treatment, allowing the methionine to react with the next amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the entire peptide chain is assembled. Fmoc-Met-OH, along with other Fmoc-protected amino acids, plays a crucial role in enabling the controlled and efficient construction of diverse peptides with high purity [].

Applications in Research

Fmoc-Met-OH finds applications in various scientific research areas:

  • Peptide and protein synthesis: Fmoc-Met-OH is used to synthesize a wide range of peptides and proteins for various research purposes, including studying protein structure and function, developing drugs, and creating diagnostic tools [].
  • Bioconjugation: Fmoc-Met-OH can be used to attach peptides to other molecules, such as antibodies or nanoparticles, for targeted drug delivery or bioimaging applications [].
  • Study of protein-protein interactions: By incorporating Fmoc-Met-OH with specific modifications, researchers can study how proteins interact with each other, providing insights into cellular processes and disease mechanisms [].

Fmoc-Methionine-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine, is an amino acid derivative widely utilized in peptide synthesis. Its chemical formula is C₁₉H₁₉NO₄S, and it has a molecular weight of 373.43 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of the amino group during solid-phase peptide synthesis. This protecting group can be easily removed under mild basic conditions, allowing for the subsequent coupling of other amino acids to form peptides .

Fmoc-Met-OH is generally considered a safe handling material but should be handled with care according to standard laboratory practices.

  • Safety Data Sheet (SDS): Refer to the SDS from suppliers like Sigma-Aldrich or Merck Millipore

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, yielding free L-methionine for further reactions.
  • Coupling Reactions: It can react with activated carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to form peptide bonds, facilitating the assembly of peptides.
  • Oxidation: The sulfur atom in methionine can undergo oxidation to form sulfoxide or sulfone derivatives, which may have different biological activities .

Fmoc-Methionine-OH is essential in synthesizing peptides that exhibit various biological activities. Methionine itself plays a critical role in protein synthesis and is a precursor for several important biomolecules, including S-adenosylmethionine, which is involved in methylation reactions. Peptides synthesized using Fmoc-Methionine-OH have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties .

The synthesis of Fmoc-Methionine-OH can be achieved through various methods:

  • Direct Protection: L-methionine is reacted with Fmoc chloride in the presence of a base (e.g., triethylamine) to yield Fmoc-Methionine-OH.
  • Solid-Phase Synthesis: In solid-phase peptide synthesis, Fmoc-Methionine-OH is used as a building block on a resin, allowing for the sequential addition of other amino acids.
  • Alternative Routes: Other synthetic routes may involve the use of coupling agents like Dicyclohexylcarbodiimide to facilitate the formation of peptide bonds with other amino acids .

Fmoc-Methionine-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical applications.
  • Bioconjugation: The compound can be utilized in conjugating peptides to other biomolecules for drug delivery systems.
  • Research: It is employed in studies exploring protein interactions and functions due to its role in protein synthesis .

Studies involving Fmoc-Methionine-OH often focus on its interactions within peptide chains and its influence on protein folding and stability. Research indicates that the incorporation of methionine residues can affect the conformational properties of peptides and proteins, potentially impacting their biological functions. Additionally, interaction studies may explore how modifications to methionine residues influence enzymatic activity or receptor binding .

Several compounds are structurally similar to Fmoc-Methionine-OH, each with unique properties:

Compound NameStructureUnique Features
Fmoc-Alanine-OHC₁₉H₁₉NO₄Lacks sulfur; used for simpler peptide synthesis
Fmoc-Leucine-OHC₂₄H₂₅NO₄Larger side chain; impacts hydrophobic interactions
Fmoc-Cysteine-OHC₂₁H₂₃NO₄SContains a thiol group; important for disulfide bond formation
Fmoc-Tyrosine-OHC₂₂H₂₃NO₄Contains a phenolic hydroxyl; involved in enzyme catalysis

Fmoc-Methionine-OH stands out due to its unique sulfur-containing side chain, which plays a crucial role in various biochemical processes and interactions not present in other similar compounds .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-28-1
112833-40-6

Dates

Modify: 2023-08-15

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